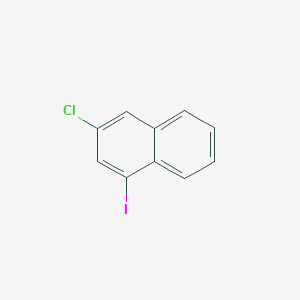
3-Chloro-1-iodonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-iodonaphthalene is an organic compound with the molecular formula C10H6ClI It is a derivative of naphthalene, where the hydrogen atoms at positions 3 and 1 are substituted by chlorine and iodine, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-iodonaphthalene typically involves halogenation reactions. One common method is the iodination of 3-chloronaphthalene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from naphthalene. The initial step could be the chlorination of naphthalene to produce 3-chloronaphthalene, followed by iodination to introduce the iodine atom at the desired position. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Chloro-1-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, treatment with sodium azide can yield 3-chloro-1-azidonaphthalene.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, potassium cyanide, or other nucleophiles in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed:
Substitution Reactions: 3-Chloro-1-azidonaphthalene, 3-chloro-1-cyanonaphthalene.
Oxidation Reactions: Naphthoquinones.
Coupling Reactions: Biaryl compounds.
科学的研究の応用
3-Chloro-1-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Chloro-1-iodonaphthalene involves its ability to undergo various chemical transformations. The presence of both chlorine and iodine atoms makes it a versatile compound for electrophilic and nucleophilic substitution reactions. These reactions can lead to the formation of new compounds with different properties and potential biological activities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
1-Iodonaphthalene: Similar structure but lacks the chlorine atom.
6-Chloro-1-iodonaphthalene: Chlorine atom is at a different position.
3-Chloro-2-iodonaphthalene: Iodine atom is at a different position.
Uniqueness: 3-Chloro-1-iodonaphthalene is unique due to the specific positioning of the chlorine and iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.
特性
分子式 |
C10H6ClI |
|---|---|
分子量 |
288.51 g/mol |
IUPAC名 |
3-chloro-1-iodonaphthalene |
InChI |
InChI=1S/C10H6ClI/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H |
InChIキー |
IOXFJUVIRCUTFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=C2I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















